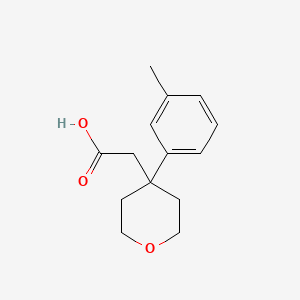![molecular formula C16H14ClN3O4 B2491741 N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide CAS No. 477851-68-6](/img/structure/B2491741.png)
N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide is a useful research compound. Its molecular formula is C16H14ClN3O4 and its molecular weight is 347.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticide Intermediate Synthesis :N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide is used in synthesizing insecticide intermediates. Gao Xue-yan (2011) demonstrated its use in the synthesis of 4-chlorophenyl cyclopropyl ketone, an intermediate of flucycloxuron, a potent insecticide. The study involved acylation, cyclization, and one-pot reactions leading to a 70.6% yield, showing potential for simplified processes and increased efficiency in insecticide production (Gao Xue-yan, 2011).
Material in Organic Electro-Optic and Nonlinear Optical Research :This chemical has been utilized in the synthesis of new organic materials for electro-optic and nonlinear optical applications. S. Prabhu et al. (2001) and (2000) have synthesized and characterized N-(2-chlorophenyl)-(1-propanamide), a related compound, demonstrating its potential in nonlinear optical material research. This includes studies on crystal growth, characterization, and applications in second harmonic generation (S. Prabhu, P. Rao, S. Bhat, V. Upadyaya, S. Inamdar, 2001), (S. Prabhu, P. Rao, 2000).
Photolabile Cationic Polymer Synthesis for DNA Interaction Studies :In another study by P. Sobolčiak et al. (2013), a photolabile cationic polymer incorporating a similar nitrobenzyl group was synthesized. This polymer could transform to a zwitterionic form upon irradiation, which was used to study DNA condensation and release, as well as antibacterial activity shifts (P. Sobolčiak, M. Špírek, J. Katrlík, P. Gemeiner, I. Lacík, P. Kasák, 2013).
Immunosuppressive Activity in Pharmacological Research :F. Giraud et al. (2010) explored the synthesis of N-aryl-3-(indol-3-yl)propanamides, which include a compound structurally similar to this compound. This compound showed significant inhibitory activity on murine splenocytes proliferation, indicating its potential in immunosuppressive drug research (F. Giraud, P. Marchand, D. Carbonnelle, Michael Sartor, F. Lang, M. Duflos, 2010).
Molecular Structural Analysis in Spectroscopy :Research by C. S. Chidan Kumar et al. (2014) on a structurally related compound, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, involved extensive spectroscopic analysis. This included studies on molecular structure, hyperpolarizability, HOMO and LUMO analysis, which are crucial in understanding the physical and chemical properties of such compounds (C. S. Chidan Kumar, C. Y. Panicker, H. Fun, Y. Mary, B. Harikumar, S. Chandraju, C. Quah, Chin Wei Ooi, 2014).
Exploring Vinyl Halide Metabolites for Biological Studies :A. Barbin et al. (1975) explored the formation of volatile alkylating metabolites from vinyl chloride and vinyl bromide in a mouse-liver microsomal system. This study utilized 4-(4-nitrobenzyl)pyridine to trap these metabolites, providing insights into biochemical reactions relevant to the metabolism of vinyl halides (A. Barbin, H. Brésil, A. Croisy, P. Jacquignon, C. Malaveille, R. Montesano, H. Bartsch, 1975).
Antimicrobial and Cytotoxic Activity Research :Research into novel thiazole derivatives, including those structurally related to this compound, has been conducted by Sam Dawbaa et al. (2021). Their findings on antimicrobial and cytotoxic activities offer potential applications in developing new therapeutic agents (Sam Dawbaa, A. Evren, Z. Cantürk, L. Yurttaş, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3Z)-N-(4-chlorophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c17-13-3-5-14(6-4-13)19-16(21)9-10-18-24-11-12-1-7-15(8-2-12)20(22)23/h1-8,10H,9,11H2,(H,19,21)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMQXULIVMVTOW-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CCC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C\CC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
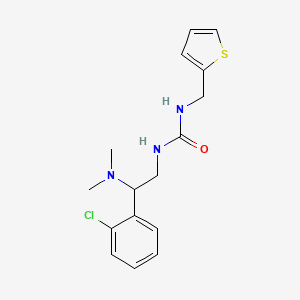
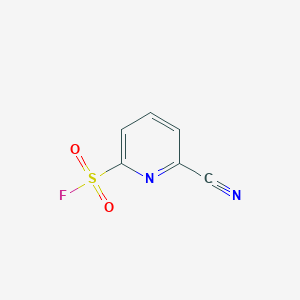
![4-[1-(3,4-Dichlorobenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2491660.png)
![3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid](/img/structure/B2491663.png)
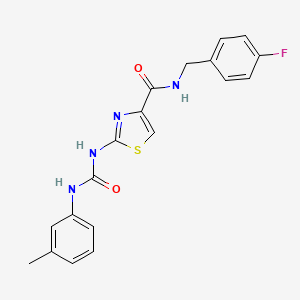
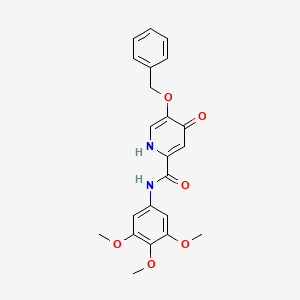
![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)
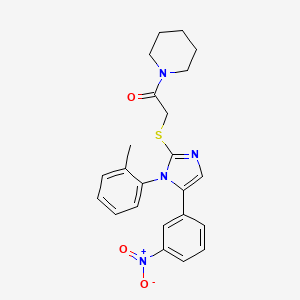
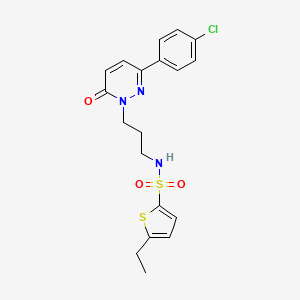

![8-Bromodispiro[3.1.36.14]decane](/img/structure/B2491676.png)
![3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491679.png)

